molecular formula C7H8FN B1361354 3-Fluoro-4-methylaniline CAS No. 452-77-7

3-Fluoro-4-methylaniline

Cat. No.: B1361354
CAS No.: 452-77-7
M. Wt: 125.14 g/mol
InChI Key: MGRHBBRSAFPBIN-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylaniline (CAS 452-77-7) is a halogen-substituted aromatic amine with the molecular formula C₇H₈FN and a molecular weight of 125.15 g/mol . It is structurally characterized by a fluorine atom at the 3-position and a methyl group at the 4-position of the aniline ring. Key physical properties include:

  • Melting Point: 30–35°C
  • Boiling Point: 93°C (12 mmHg)
  • Density: 1.093 g/cm³
  • Refractive Index: 1.539

This compound is utilized in organic synthesis, particularly in the preparation of pharmaceuticals (e.g., LIMKi-1a ) and liquid crystal components . Its fluorine substituent enhances electronic properties, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

3-fluoro-4-methylaniline
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InChI

InChI=1S/C7H8FN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRHBBRSAFPBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80196430
Record name Benzenamine, 3-fluoro-4-methyl- (9CI)
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Molecular Weight

125.14 g/mol
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CAS No.

452-77-7
Record name 3-Fluoro-4-methylaniline
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Record name p-Toluidine, 3-fluoro-
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Record name 3-Fluoro-4-methylaniline
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Record name Benzenamine, 3-fluoro-4-methyl- (9CI)
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-methylaniline can be synthesized through several methods. One common method involves the nitration of 4-fluorotoluene followed by reduction of the nitro group to an amino group . The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitro compound. This method is preferred due to its efficiency and scalability . The reaction conditions typically include elevated temperatures and pressures to ensure complete reduction of the nitro group to an amino group.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Synthesis

3-Fluoro-4-methylaniline serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances biological activity and metabolic stability. For instance, it has been utilized in the synthesis of novel potassium channel radioligands for positron emission tomography (PET) imaging, which are crucial for studying neurological disorders .

Case Study: Potassium Channel Imaging

  • Research Focus: Development of [^18F]5-methyl-3-fluoro-4-aminopyridine as a PET tracer.
  • Findings: This compound demonstrated effective blood-brain barrier penetration and high sensitivity to demyelinating lesions, highlighting the potential of fluorinated compounds in neuroimaging applications .

Organic Synthesis

The compound is frequently employed in organic synthesis due to its reactivity. It can undergo various transformations including electrophilic aromatic substitution and nucleophilic reactions.

Example Reactions:

  • Preparation of 3-Fluoro-4-methylphenol: Involves the reaction of this compound with sulfuric acid and sodium nitrate under controlled temperature conditions, yielding phenolic compounds with applications in dyes and pharmaceuticals .
Reaction ConditionsYield
Reaction with sulfuric acid and sodium nitrate at varying temperatures44.8%

Material Science

In materials science, this compound is used in the development of metal-organic frameworks (MOFs). These frameworks have applications ranging from catalysis to gas storage due to their tunable properties.

Application Example:

  • MOFs Development: The incorporation of fluorinated anilines into MOFs can enhance their chemical stability and functional properties, making them suitable for various industrial applications .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. The compound is classified as harmful if swallowed or inhaled and can cause skin irritation. Proper handling and safety measures are necessary when working with this chemical.

Hazard ClassDescription
Acute Toxicity (Oral)Fatal if swallowed
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation

Comparison with Similar Compounds

Positional Isomers of Fluoro-Methylanilines

The positional arrangement of fluorine and methyl groups significantly impacts properties and reactivity:

Compound CAS Number Substituent Positions Melting Point (°C) Key Differences
3-Fluoro-4-methylaniline 452-77-7 3-F, 4-CH₃ 30–35 Balanced electronic effects; moderate reactivity in amidation
3-Fluoro-2-methylaniline 443-89-0 3-F, 2-CH₃ Not reported Steric hindrance at 2-CH₃ reduces reaction yields in coupling reactions
4-Fluoro-2-methylaniline 452-71-1 4-F, 2-CH₃ Not reported Ortho-methyl group may hinder electrophilic substitution
2-Fluoro-4-methylaniline 452-80-2 2-F, 4-CH₃ Not reported Fluorine in ortho position increases acidity of the NH₂ group

Reactivity Notes:

  • This compound undergoes chloroacetylation to yield ketones (e.g., compound 20 ), albeit in low yields (~30–40%), due to competing side reactions .
  • In contrast, 3-chloroaniline (CAS 95-51-2) forms inseparable mixtures under similar conditions, highlighting fluorine’s superior directing effects .

Comparison with Functional Group Variants

Fluoro vs. Methoxy Substitutents

Replacing the methyl group with electron-donating groups (e.g., methoxy) alters electronic and steric profiles:

Compound CAS Number Substituents Boiling Point (°C) Applications
This compound 452-77-7 3-F, 4-CH₃ 93 (12 mmHg) Pharmaceutical intermediates
3-Fluoro-4-methoxyaniline 366-99-4 3-F, 4-OCH₃ Not reported Liquid crystal precursors
3-Fluoro-4-(4-methylphenoxy)aniline N/A 3-F, 4-(p-tolyloxy) Not reported Specialty polymers

Electronic Effects :

  • The methoxy group (4-OCH₃) increases electron density on the ring, enhancing nucleophilic aromatic substitution but reducing stability under acidic conditions compared to 4-CH₃ .
  • This compound ’s methyl group provides steric stabilization without significantly altering ring electronics, making it preferable for Friedel-Crafts reactions .

Comparison with Halogenated Anilines

Fluoro vs. Chloro Derivatives

Halogen choice affects polarity, toxicity, and synthetic utility:

Compound Halogen Melting Point (°C) Toxicity (LD₅₀) Reactivity in Reductive Amination
This compound F 30–35 Moderate Compatible with NaBH₄/I₂ systems
3-Chloro-4-fluoroaniline Cl, F Not reported High Forms stable secondary amines
4-Chloroaniline Cl 70–72 High Prone to overhalogenation

Key Findings :

  • Fluorine’s electronegativity enhances hydrogen-bonding capacity, improving crystal packing in materials science applications .

Data Tables

Table 1: Physical Properties of Selected Anilines

Compound Molecular Weight Melting Point (°C) Boiling Point (°C) Density (g/cm³)
This compound 125.15 30–35 93 (12 mmHg) 1.093
4-Chloroaniline 127.57 70–72 232 1.430
3-Fluoro-4-methoxyaniline 155.15 Not reported Not reported Not reported

Table 2: Reaction Yields in Chloroacetylation

Substrate Product Yield (%) Purity (%) Reference
This compound 30–40 >95
4-Chloroaniline 50–60 >90
3-Chloroaniline <10 Low

Biological Activity

3-Fluoro-4-methylaniline, with the molecular formula C7H8FN\text{C}_7\text{H}_8\text{FN}, is an aromatic amine characterized by a fluorine atom and a methyl group attached to an aniline structure. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly as an intermediate in drug synthesis. Its unique structural features, including the presence of a reactive amine group and a fluorine substituent, enhance its biological activity and reactivity in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets, such as enzymes and receptors involved in critical pathways, including cancer progression. The fluorine atom may influence the compound's pharmacological properties, potentially increasing potency and selectivity against cancer cells. Studies have indicated that compounds with similar structures often exhibit varying degrees of toxicity and biological effects, which are crucial for drug development .

Case Studies

  • Cancer Research :
    • Research has highlighted the potential role of this compound as a precursor in the synthesis of anti-cancer agents. The compound's structural characteristics may enhance its efficacy in targeting cancer cells, making it a candidate for further investigation in oncological pharmacology.
  • Neuropharmacology :
    • A study involving positron emission tomography (PET) radioligands demonstrated that related compounds could effectively cross the blood-brain barrier, suggesting potential applications in neuropharmacology. Although this compound itself was not the focus, its derivatives may share similar properties that warrant exploration for neurological applications .

Toxicity and Safety

This compound is considered toxic, exhibiting irritant properties and posing health hazards upon exposure. It is essential to handle this compound with care in laboratory settings, adhering to safety protocols to mitigate risks associated with its use .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, allowing for modifications based on desired properties. The versatility in synthesizing this compound enables the creation of derivatives that may possess different biological activities:

Synthesis MethodDescription
Nucleophilic Substitution Involves the substitution of fluorine with other nucleophiles to create diverse derivatives.
Amination Reactions Utilizes amines to introduce functional groups that can enhance biological activity.

These methods highlight the compound's potential in drug discovery and development.

Applications

This compound finds applications primarily in:

  • Pharmaceutical Development : As an intermediate in synthesizing various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.
  • Material Science : In developing polymers and resins with improved durability and resistance to environmental factors.
  • Analytical Chemistry : Used as a reagent in various analytical techniques for detecting and quantifying other chemical substances .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Fluoro-4-methylaniline relevant to its handling in laboratory settings?

  • Answer: Key properties include a molecular weight of 125.15 g/mol (C₇H₈FN), boiling point of 90–92°C at 16 mmHg, and a density of 1.124 g/cm³. It is sparingly soluble in water but dissolves in organic solvents like dichloromethane. Safety data indicate a flash point of 87°C, requiring storage in inert atmospheres below -20°C to prevent decomposition . Handling should follow protocols for aromatic amines (e.g., use of PPE, fume hoods).

Q. What synthetic routes are available for preparing this compound with high purity?

  • Answer: A common method involves nucleophilic substitution or catalytic reduction of nitro precursors. For example, 3-fluoro-4-nitrotoluene can be reduced using hydrogen gas with a palladium catalyst. Post-synthesis, purification via recrystallization from dichloromethane or column chromatography (using silica gel and ethyl acetate/hexane) ensures >95% purity. Evidence from LIMKi-1 synthesis confirms these steps yield high-purity material .

Q. How is this compound characterized spectroscopically?

  • Answer: Nuclear Magnetic Resonance (NMR) is critical:

  • ¹H NMR: Aromatic protons appear as doublets (δ 6.5–7.2 ppm) due to fluorine coupling; the methyl group resonates at δ 2.3 ppm.
  • ¹⁹F NMR: A singlet near δ -115 ppm confirms fluorine substitution.
  • FT-IR: N-H stretching (~3400 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) are diagnostic. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 125.15 .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s reactivity in cross-coupling reactions?

  • Answer: Optimizing reaction conditions (e.g., palladium catalyst loading, ligand choice, and solvent polarity) is essential. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ in toluene/water with Na₂CO₃. Monitor regioselectivity using HPLC to distinguish para- vs. meta-substituted products. Computational modeling (DFT) predicts electron-deficient sites for functionalization .

Q. How can density functional theory (DFT) elucidate the electronic structure of this compound?

  • Answer: Hybrid functionals like B3LYP with a 6-311++G(d,p) basis set model fluorine’s electronegativity and hyperconjugation effects. Key outputs include:

  • HOMO-LUMO gaps: ~5.2 eV, indicating moderate reactivity.
  • Electrostatic potential maps: Highlight electron-deficient regions at the fluorine-adjacent carbon, guiding electrophilic substitution.
  • Vibrational frequencies: Validate experimental IR data with <5% deviation .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Answer: Discrepancies arise from solvent purity and temperature control. Use standardized protocols:

Prepare saturated solutions in anhydrous solvents (e.g., DMSO, THF) under nitrogen.

Measure solubility via UV-Vis spectroscopy at λmax ~270 nm.

Compare results with Hansen solubility parameters (δD, δP, δH) to identify outliers. Recent studies report 0.15 g/L in water and >50 g/L in chloroform .

Q. How is this compound utilized in medicinal chemistry for kinase inhibitor development?

  • Answer: It serves as a precursor for LIM kinase inhibitors (e.g., LIMKi-1). The synthesis involves coupling with pyrimidine derivatives via CDI-mediated amidation. Biological assays (IC₅₀ < 50 nM) show selective inhibition of LIMK1/2, validated by Western blotting (phospho-cofilin downregulation) .

Methodological Guidance Table

Research AspectRecommended TechniquesKey ParametersReferences
Synthesis Catalytic hydrogenationPd/C, H₂, 50°C, 12h
Purification RecrystallizationCH₂Cl₂, -20°C
Characterization ¹H/¹⁹F NMRBruker 400 MHz
Computational DFT (B3LYP)6-311++G(d,p)
Bioactivity Kinase inhibition assayIC₅₀, Western blot

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-4-methylaniline
Reactant of Route 2
3-Fluoro-4-methylaniline

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